3,4-Dihydrobenzofuro[2,3-c]pyridine

Vasopressin V2 receptor GPCR antagonist Medicinal chemistry

3,4-Dihydrobenzofuro[2,3-c]pyridine (CAS 97456-65-0) is a tricyclic heterocyclic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol, comprising a benzofuran moiety fused to a partially saturated pyridine ring at the [2,3-c] junction. The compound possesses an XLogP3 of 2.1, a topological polar surface area (TPSA) of 25.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, placing it in a distinct physicochemical space relative to both its fully aromatic and fully saturated analogs.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 97456-65-0
Cat. No. B3179846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydrobenzofuro[2,3-c]pyridine
CAS97456-65-0
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C3=CC=CC=C3O2
InChIInChI=1S/C11H9NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7H,5-6H2
InChIKeyBWNSEVAPTHUHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydrobenzofuro[2,3-c]pyridine (CAS 97456-65-0): Core Tricyclic Scaffold for Heterocyclic Synthesis and Drug Discovery


3,4-Dihydrobenzofuro[2,3-c]pyridine (CAS 97456-65-0) is a tricyclic heterocyclic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol, comprising a benzofuran moiety fused to a partially saturated pyridine ring at the [2,3-c] junction [1]. The compound possesses an XLogP3 of 2.1, a topological polar surface area (TPSA) of 25.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, placing it in a distinct physicochemical space relative to both its fully aromatic and fully saturated analogs [1]. It is commercially available at ≥98% purity from multiple vendors with recommended storage at 4°C .

Why 3,4-Dihydrobenzofuro[2,3-c]pyridine Cannot Be Replaced by Common Analogs in Synthesis or Screening


Within the benzofuropyridine family, the degree and position of ring saturation dictate reactivity, biological target engagement, and downstream synthetic utility. The 3,4-dihydro[2,3-c] isomer contains a reducible C=N imine bond that is absent in the fully aromatic benzofuro[2,3-c]pyridine (CAS 244-80-4) and already reduced in the tetrahydro analog (CAS 106792-29-4), making this specific oxidation state uniquely suited as a branch-point intermediate [1]. Furthermore, the [2,3-c] ring fusion pattern directs pharmacological activity toward distinct target classes—including vasopressin receptors, opioid receptors, and kinases—compared with the [3,2-b] regioisomer, which preferentially engages endothelin receptors [2][3]. Substituting one scaffold for another without verifying the regioisomeric and saturation-state identity therefore risks both synthetic failure and misdirected biological screening.

Quantitative Comparative Evidence for 3,4-Dihydrobenzofuro[2,3-c]pyridine vs. Closest Analogs


Vasopressin V2 Receptor Binding Affinity: Direct Comparison with Structural Analogs in a Peptide Antagonist Context

When incorporated as a proline-surrogate fragment in vasopressin antagonist peptides, the compound bearing the 3,4-dihydrobenzofuro[2,3-c]pyridine moiety (designated compound 3) exhibited a binding affinity (Kbind) of 37 nM at the porcine renal V2 receptor, measured by [3H]LVP displacement from medullary membranes. This represents a 3.1-fold reduction in affinity compared to the argininamide-terminated analog compound 2 (Kbind = 12 nM) and an 8.0-fold reduction versus the natural ligand lysine vasopressin (LVP, Kbind = 4.6 nM), yet retains sufficient potency to confirm the minimum effective antagonist pharmacophore [1]. The functional consequence was corroborated by adenylate cyclase inhibition (Ki = 37 nM) in the same membrane preparation, demonstrating that the 3,4-dihydrobenzofuro[2,3-c]pyridine fragment supports both receptor occupancy and downstream antagonism [1].

Vasopressin V2 receptor GPCR antagonist Medicinal chemistry

Physicochemical Profile Differentiation: 3,4-Dihydro vs. 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

The 3,4-dihydro compound (MW 171.19, XLogP3 2.1, HBD 0, TPSA 25.5 Ų) differs from its fully saturated 1,2,3,4-tetrahydro analog (MW 173.21, XLogP3 ~1.8, HBD 1) in three parameters critical for drug design: (i) the absence of a hydrogen bond donor (HBD = 0 vs. 1) reduces desolvation penalty for membrane permeation; (ii) a higher computed lipophilicity (ΔXLogP3 ≈ +0.3) predicts moderately enhanced passive permeability; and (iii) the planar imine geometry restricts conformational freedom (rotatable bonds = 0) relative to the tetrahydro scaffold, potentially reducing entropic penalty upon target binding [1]. These differences collectively shift the compound into a distinct property space that may favor blood-brain barrier penetration or reduce promiscuous off-target binding associated with the basic secondary amine present in the tetrahydro form [1].

Physicochemical properties Drug-likeness Lead optimization

Regioisomeric Scaffold Selectivity: [2,3-c] vs. [3,2-b] Benzofuropyridine Target Engagement Profiles

The [2,3-c] ring fusion isomer directs biological activity toward opioid receptors (μ-opioid Ki = 0.9 nM for benzofuro[2,3-c]pyridin-6-ol derivatives), vasopressin V2 receptors, and serine/threonine kinases (PAK4, HDAC), whereas the [3,2-b] regioisomer has been extensively characterized as an endothelin receptor antagonist scaffold with IC50 values of 21 nM (ETA) and 41 nM (ETB) for the most potent non-selective inhibitor [1][2]. This target class divergence is attributed to the different spatial orientation of the pyridine nitrogen and the altered vector of substituent attachment points between the two regioisomeric scaffolds. No single benzofuropyridine regioisomer engages all these target classes with comparable potency, making regioisomer selection a critical decision point in early-stage target-directed screening [1][2].

Regioisomer selectivity Target engagement GPCR pharmacology

Synthetic Utility: 3,4-Dihydro as a Branch-Point Intermediate for Tetrahydrobenzofuro[2,3-c]pyridine-Derived Kinase and Epigenetic Inhibitors

3,4-Dihydrobenzofuro[2,3-c]pyridine serves as the direct synthetic precursor to 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine via selective C=N reduction, as explicitly documented in patent JPS6466187 [1]. The downstream tetrahydro scaffold has yielded compound 13, a PAK4 allosteric inhibitor with IC50 values of 0.38 μM (MIA PaCa-2) and 0.50 μM (Pan02) and in vivo tumor growth inhibition at 100 mg/kg in a mouse Pan02 model [2], and compound 12k, an HDAC inhibitor with IC50 = 30 nM against Bel-7402 hepatocellular carcinoma cells and 76% xenograft tumor growth inhibition at 20 mg/kg oral dosing [3]. The 3,4-dihydro compound thus represents the obligate gateway to two distinct, therapeutically relevant chemotypes that cannot be accessed directly from the fully aromatic benzofuro[2,3-c]pyridine without the reducible imine functional group.

Synthetic intermediate PAK4 inhibitor HDAC inhibitor Scaffold diversification

Fluorophore Scaffold Potential: Photophysical Properties of Benzofuro[2,3-c]pyridine Derivatives

Benzofuro[2,3-c]pyridine derivatives have been demonstrated to function as emissive fluorophores, with substituted benzofuro[2,3-c]pyridin-3-ols exhibiting absorption maxima (λabs) up to 389 nm and emission wavelengths (λem) spanning 380–494 nm in DMSO, with a significant red shift of up to 114 nm achievable through substitution tuning [1]. A representative 3-aryl-1-(thiophen-3-yl)benzofuro[2,3-c]pyridine was successfully employed as a ratiometric fluorescent probe for Hg²⁺ detection [2]. While these photophysical data derive from more highly substituted derivatives, the parent 3,4-dihydrobenzofuro[2,3-c]pyridine scaffold provides the core chromophore and the synthetic handle (C=N bond) for late-stage diversification into fluorescent probe candidates. This dual-function capability—serving both as a medicinal chemistry scaffold and as a fluorophore precursor—is a distinguishing feature not uniformly shared by all benzofuropyridine regioisomers [2].

Fluorescent probe Photoluminescence Chemical biology

Commercial Availability and Purity Benchmarking: Multi-Vendor ≥98% Purity with Cold Storage Requirement

3,4-Dihydrobenzofuro[2,3-c]pyridine (CAS 97456-65-0) is stocked by multiple independent vendors with a consistent purity specification of ≥98% (HPLC), including ChemScence (Cat. CS-0067414), Leyan (Cat. 1138054), and CymitQuimica (Ref. 10-F610066, min. 95% purity) . Storage is uniformly specified at 2–8°C (refrigerated), and the compound is designated for research and further manufacturing use only . In contrast, the 1,2,3,4-tetrahydro analog (CAS 106792-29-4) is less broadly stocked across vendors and is often supplied as the hydrochloride salt rather than the free base, introducing additional considerations for salt-form selection in procurement . Pricing for the target compound ranges from approximately €334/100 mg to €1,108/1 g (CymitQuimica), positioning it as a moderately priced research intermediate .

Chemical procurement Purity specification Supply chain

Recommended Application Scenarios for 3,4-Dihydrobenzofuro[2,3-c]pyridine Based on Quantitative Evidence


Vasopressin V2 Receptor Antagonist Fragment-Based Drug Design

Laboratories pursuing non-peptide vasopressin V2 receptor antagonists can employ 3,4-dihydrobenzofuro[2,3-c]pyridine as a validated proline bioisostere fragment with a documented Kbind of 37 nM in the porcine renal V2 receptor assay. The compound provides a conformationally constrained tricyclic replacement for the proline residue, enabling SAR exploration around the minimum effective antagonist pharmacophore as established in the foundational J. Med. Chem. 1985 study [1]. The zero HBD count and moderate lipophilicity (XLogP3 = 2.1) support further optimization toward oral bioavailability.

Gateway Intermediate for PAK4 and HDAC Inhibitor Synthesis

Medicinal chemistry teams targeting PAK4-driven pancreatic cancer or HDAC-dependent hepatocellular carcinoma should procure this compound as the obligate synthetic precursor to the tetrahydrobenzofuro[2,3-c]pyridine scaffold. Selective reduction of the C=N bond yields the saturated core from which PAK4 inhibitor 13 (IC50 = 0.38–0.50 μM, in vivo active at 100 mg/kg) and HDAC inhibitor 12k (IC50 = 30 nM, 76% tumor growth inhibition at 20 mg/kg) were derived [2][3]. The 3,4-dihydro oxidation state is essential for this synthetic route; the fully aromatic analog cannot substitute [4].

Opioid Receptor Ligand Scaffold Development

For opioid receptor pharmacology programs, the benzofuro[2,3-c]pyridine scaffold has demonstrated subnanomolar μ-opioid receptor affinity (Ki = 0.9 nM for the N-phenethyl-benzofuro[2,3-c]pyridin-6-ol derivative) with potent antinociceptive activity [5]. The parent 3,4-dihydro compound serves as the starting material for constructing the cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ol framework through further reduction and functionalization. Critically, the [2,3-c] regioisomer is the correct scaffold for opioid receptor engagement; procurement of the [3,2-b] regioisomer would direct screening toward endothelin receptors instead [6].

Fluorescent Probe and Chemical Biology Tool Development

Chemical biology laboratories developing fluorescent sensors or imaging probes can utilize 3,4-dihydrobenzofuro[2,3-c]pyridine as a fluorophore precursor scaffold. Substituted benzofuro[2,3-c]pyridine derivatives exhibit tunable emission from 380 to 494 nm with Stokes shifts up to 114 nm, and have been validated as ratiometric Hg²⁺ sensors [7][8]. The parent compound's synthetic accessibility and the modular nature of benzofuro[2,3-c]pyridine derivatization chemistry make it a practical starting point for constructing libraries of emissive compounds for high-throughput screening applications.

Quote Request

Request a Quote for 3,4-Dihydrobenzofuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.